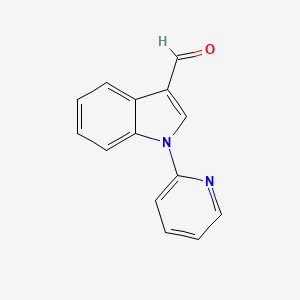
1-Bromo-3-(bromomethyl)-5-chloro-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brominated compounds like “1-Bromo-3-(bromomethyl)-5-chloro-2-fluorobenzene” are often used in organic synthesis due to their reactivity . They can participate in various types of reactions to form complex organic molecules .
Molecular Structure Analysis
The structure of a molecule like “this compound” would consist of a benzene ring with bromo, chloro, and fluoro substituents . The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis
Brominated compounds can participate in a variety of reactions, including substitution and elimination reactions . The specific reactions would depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its structure. Brominated compounds are generally denser than water and may have low solubility in water .Scientific Research Applications
Preparation of Molecular Scaffolds
Researchers have demonstrated the use of halogenated compounds as intermediates in the synthesis of complex molecular structures. For instance, 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene derivatives have been utilized to prepare versatile molecular scaffolds for molecular receptors, showcasing a practical synthetic procedure from benzene to 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene with minimal chromatography required for purification (Wallace et al., 2005).
Electrochemical Fluorination
The electrochemical fluorination process of halobenzenes has been studied, highlighting the formation mechanisms of various fluorinated compounds during electrolysis. This research contributes to understanding the electrochemical behaviors of halobenzene derivatives, including those related to 1-Bromo-3-(bromomethyl)-5-chloro-2-fluorobenzene, in synthesizing fluorinated aromatic compounds (Horio et al., 1996).
Synthesis of Triazole Derivatives
The synthesis of 1,2,3-triazole derivatives from halobenzene derivatives, including the bromomethylated benzene, has been explored for potential applications in materials science, such as inhibiting acidic corrosion of steels. This showcases the versatility of halogenated benzene derivatives in organic synthesis and their potential industrial applications (Negrón-Silva et al., 2013).
Hyperbranched Polyethers Synthesis
The use of bromomethylated benzene derivatives in the synthesis of hyperbranched polyethers has been reported, where self-condensation leads to polymers with significant molecular weight. These materials have potential applications in various domains, including coatings, adhesives, and composite materials, demonstrating the role of halogenated benzene derivatives in polymer chemistry (Uhrich et al., 1992).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-bromo-3-(bromomethyl)-5-chloro-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClF/c8-3-4-1-5(10)2-6(9)7(4)11/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHSFXDECFPALI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2898177.png)
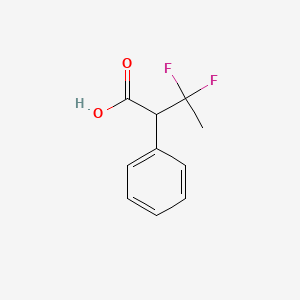
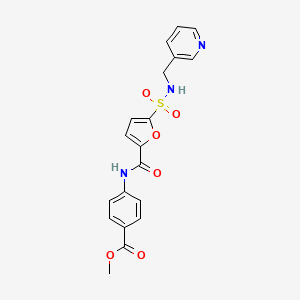
![N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2898184.png)
![3-fluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2898186.png)

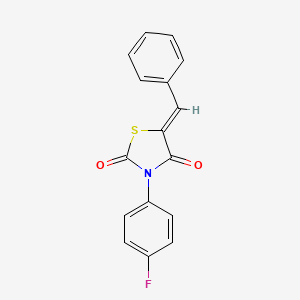
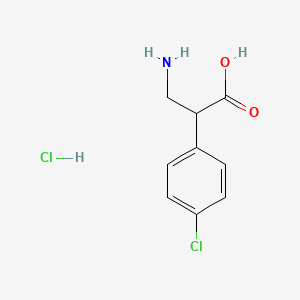
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2898192.png)
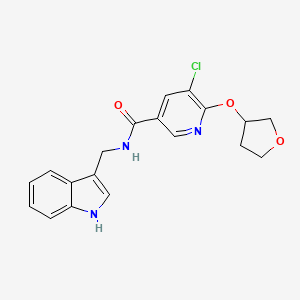
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2898196.png)
![(E)-2-styryl-1-undecyl-1H-benzo[d]imidazole](/img/structure/B2898197.png)
![(2Z)-2-{[3-(methylsulfanyl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2898198.png)
